

Application Notes and Protocols: Quantification of Phosphomannose Isomerase (PMI) Inhibition by ML089

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Compound of Interest

Compound Name: ML089

Cat. No.: B15615314

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Introduction

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a crucial enzyme in carbohydrate metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P)[1][2]. This enzymatic activity is a key intersection between glycolysis and glycosylation pathways[3]. In the context of Congenital Disorder of Glycosylation type Ia (CDG-Ia), a genetic disorder caused by deficient phosphomannomutase 2 (PMM2) activity, PMI competes with the residual PMM2 for their common substrate, M6P[4][5][6]. Inhibition of PMI is a promising therapeutic strategy to redirect M6P towards the essential N-glycosylation pathway, potentially ameliorating the disease phenotype[4][5][6][7]. **ML089** is a potent and selective small molecule inhibitor of PMI developed for this purpose[1][4][5][8]. These application notes provide detailed protocols for quantifying the inhibitory activity of **ML089** against PMI.

Quantitative Data

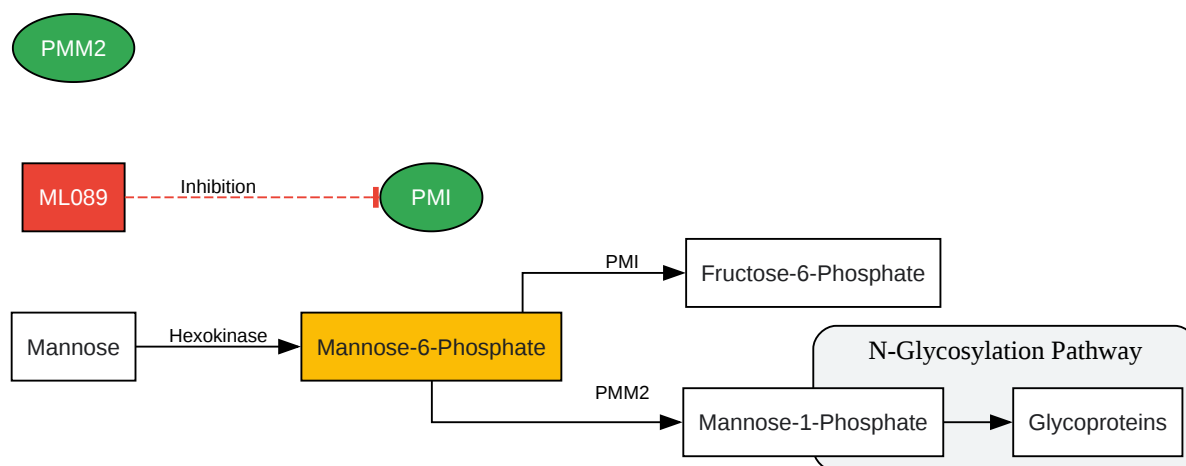
The inhibitory potency of **ML089** and a related compound, MLS0315771, against PMI has been determined through various enzymatic assays. The key quantitative metrics are summarized below.

Compound	Parameter	Value	Reference
ML089	IC50	1.3 μ M	[1][8]
MLS0315771	IC50	~1 μ M	[1]
MLS0315771	Ki	1.4 μ M	[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Signaling Pathway and Mechanism of Action

PMI is a key enzyme that links glycolysis and mannose metabolism required for glycosylation. It converts mannose-6-phosphate to fructose-6-phosphate[1][3]. In patients with CDG-Ia, the enzyme PMM2, which converts mannose-6-phosphate to mannose-1-phosphate for glycosylation, is deficient[4][5]. By inhibiting PMI, **ML089** blocks the conversion of mannose-6-phosphate to fructose-6-phosphate, thereby increasing the intracellular pool of mannose-6-phosphate available for the residual PMM2 activity. This shunts the metabolic flux towards the N-glycosylation pathway, which is critical for the proper function of many proteins[4][5][6]. **ML089** has been identified as a non-competitive or uncompetitive inhibitor of PMI[4].



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Caption: PMI signaling pathway and the inhibitory action of **ML089**.

Experimental Protocols

Two primary methods are described for quantifying PMI inhibition by **ML089**: a biochemical coupled enzyme assay and a cell-based radiolabel incorporation assay.

G6PD-NADPH Coupled Enzyme Assay

This is a continuous spectrophotometric or fluorometric assay that indirectly measures PMI activity. PMI converts mannose-6-phosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP⁺ to NADPH, which can be measured[4][9][10].

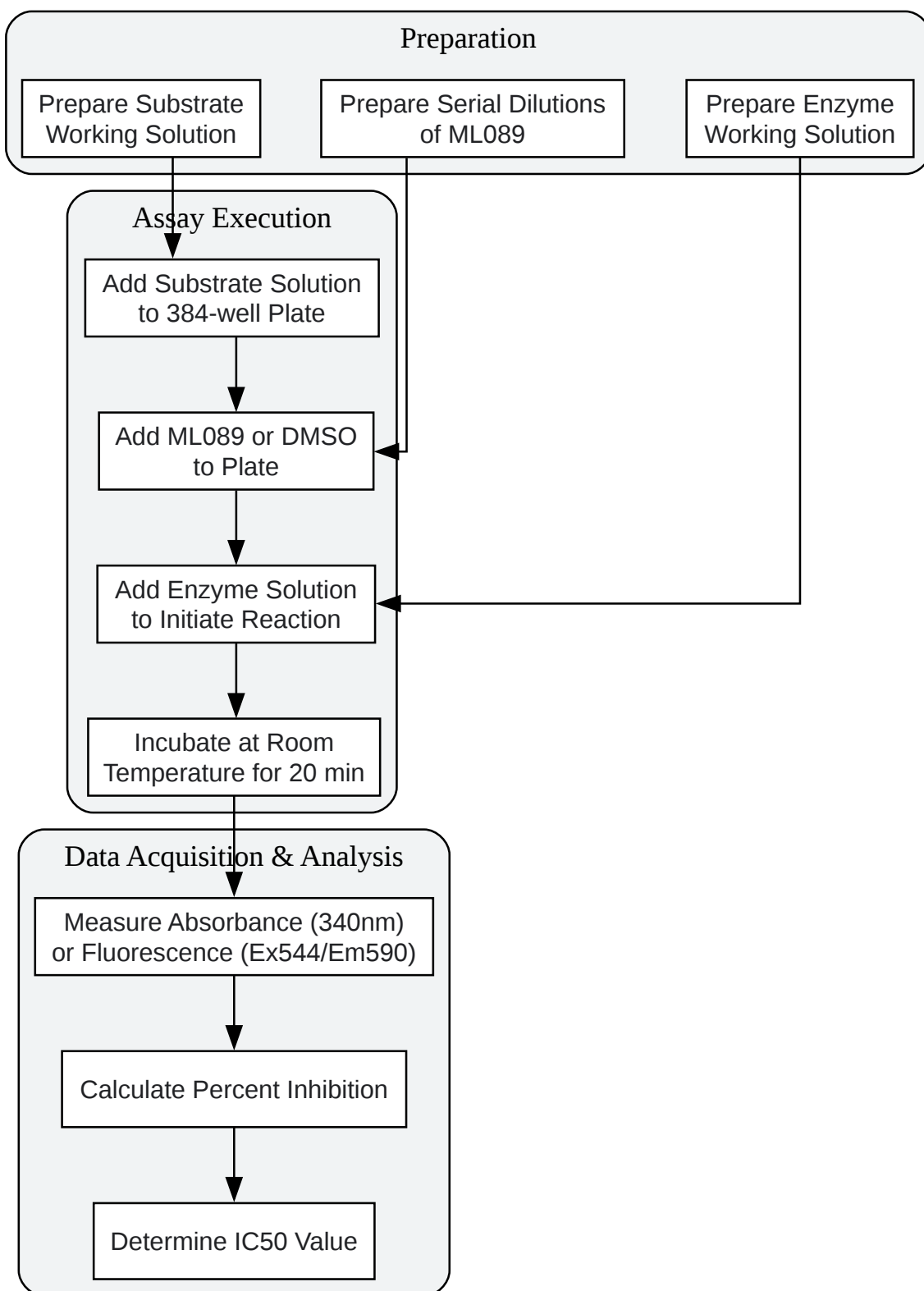
Materials:

- Human recombinant PMI protein[4][9]
- Phosphoglucose Isomerase (PGI)[4][9]
- Glucose-6-Phosphate Dehydrogenase (G6PDH)[4][9]
- Mannose-6-Phosphate (M6P)[4][9]
- NADP+[4][9]
- HEPES buffer[4][9]
- Magnesium Chloride (MgCl₂)[4][9]
- Tween 20[4][9]
- Resazurin and Diaphorase (for fluorescent readout)[4][9]
- **ML089**

- 384-well black plates[4][9]
- Plate reader (absorbance at 340 nm for NADPH or fluorescence for resazurin)

Protocol:

- Prepare Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate. For the fluorescent assay, also include 1.6 U/ml Diaphorase and 0.2 mM Resazurin[4][9].
- Prepare Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP⁺, 9.048 mM MgCl₂, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml PMI, and 1.8 µg/ml G6PDH[4][9].
- Compound Preparation: Prepare serial dilutions of **ML089** in 10% DMSO.
- Assay Plate Setup:
 - Add 9 µL of Substrate Working Solution to the appropriate wells of a 384-well plate[4][9].
 - For positive controls (no inhibition), add substrate working solution without mannose-6-phosphate to designated wells[4][9].
 - Add 2 µL of the serially diluted **ML089** or 10% DMSO (for controls) to the wells[4][9].
- Initiate Reaction: Add 9 µL of the Enzyme Working Solution to all wells[4][9].
- Incubation: Incubate the plate at room temperature for 20 minutes[4][9].
- Measurement: Read the plate on a plate reader. For the spectrophotometric assay, measure the absorbance at 340 nm. For the fluorescent assay, use an excitation of 544 nm and measure emission at 590 nm[9].
- Data Analysis: Calculate the percent inhibition for each concentration of **ML089** and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Experimental workflow for the G6PD-NADPH coupled enzyme assay.

Cell-Based [2-³H]Mannose Incorporation Assay

This assay measures the effect of PMI inhibition on the metabolic fate of mannose in living cells. Inhibition of PMI is expected to increase the incorporation of radiolabeled mannose into glycoproteins[4][7].

Materials:

- HeLa cells or other suitable cell line[7]
- Cell culture medium and supplements
- [2-³H]Mannose[4][7]
- [³⁵S]Methionine/Cysteine (for protein synthesis normalization)[7]
- **ML089**
- Trichloroacetic acid (TCA)[7]
- Cell lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)[7]
- Scintillation counter

Protocol:

- Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
- Compound Treatment: Treat the cells with varying concentrations of **ML089**.
- Radiolabeling: Add [2-³H]Mannose and [³⁵S]Met/Cys to the cell culture medium and incubate[7].
- Cell Lysis:
 - Remove the radiolabeled medium and wash the cells twice to remove unincorporated radiolabel[7].
 - Lyse the cells using a suitable lysis buffer[7].

- Protein Precipitation:
 - Take an aliquot of the cell lysate and precipitate the proteins using TCA[7].
- Scintillation Counting:
 - Measure the amount of incorporated ^3H and ^{35}S in the TCA precipitate using a scintillation counter.
- Data Analysis:
 - Normalize the [^3H]Mannose incorporation to protein synthesis as measured by ^{35}S incorporation[7].
 - Compare the normalized ^3H incorporation in **ML089**-treated cells to untreated controls to determine the effect of PMI inhibition.

Conclusion

The protocols outlined in these application notes provide robust methods for the quantitative assessment of PMI inhibition by **ML089**. The G6PD-NADPH coupled enzyme assay is a high-throughput method suitable for initial screening and IC₅₀ determination, while the cell-based [$^2\text{-}^3\text{H}$]mannose incorporation assay confirms the activity of the inhibitor in a more physiologically relevant context by measuring the downstream effects on metabolic flux. These assays are essential tools for the characterization of PMI inhibitors and their development as potential therapeutics for CDG-Ia.

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